1-(bromomethyl)-3-ethyl-2-methylbenzene
Description
1-(Bromomethyl)-3-ethyl-2-methylbenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromomethyl group at position 1, an ethyl group at position 3, and a methyl group at position 2. This arrangement creates a sterically crowded ortho-substitution pattern, which influences its electronic properties and reactivity. The compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where bromine serves as a leaving group or reactive site for further functionalization.
Properties
CAS No. |
2758001-08-8 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene can be synthesized through the bromination of 3-ethyl-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzylic alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted benzyl derivatives.
- Oxidation reactions produce benzylic alcohols or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-ethyl-2-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-ethyl-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for substitution reactions. The compound can form intermediates such as benzylic cations or radicals, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and applications of 1-(bromomethyl)-3-ethyl-2-methylbenzene are best understood through comparisons with structurally related compounds. Key differences arise from substituent types, positions, and electronic/steric effects.
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents and Positions | Unique Features | Reference |
|---|---|---|---|
| 1-(Bromomethyl)-3-chloro-2-methylbenzene | BrCH2 (1), Cl (3), CH3 (2) | Higher electrophilicity due to chlorine; altered biological activity | |
| 1-(Bromomethyl)-2-ethyl-3-fluorobenzene | BrCH2 (1), C2H5 (2), F (3) | Fluorine enhances electron-withdrawing effects; increased stability in SN2 reactions | |
| 1-Bromo-3-chloro-2-ethylbenzene | Br (1), Cl (3), C2H5 (2) | Simpler halogenation pattern; reduced steric hindrance | |
| 1-(Bromomethyl)-4-chlorobenzene | BrCH2 (1), Cl (4) | Para-substitution allows planar electrophilic attack; distinct regioselectivity | |
| 1-(Chloromethyl)-3-bromo-2-methylbenzene | ClCH2 (1), Br (3), CH3 (2) | Chlorine’s lower electronegativity reduces oxidative stability |
Key Observations :
- Substituent Position : Ortho-substituted compounds (e.g., bromomethyl at position 1 with adjacent methyl/ethyl groups) exhibit steric hindrance, slowing nucleophilic substitution but favoring elimination pathways .
- Halogen vs. Alkyl Groups : Bromine’s higher electronegativity compared to alkyl groups increases electrophilicity at the benzylic position, enhancing reactivity in cross-coupling reactions .
- Electronic Effects : Fluorine (in 1-(bromomethyl)-2-ethyl-3-fluorobenzene) withdraws electrons, stabilizing intermediates in aromatic substitution, whereas methyl groups donate electrons, altering reaction pathways .
Reactivity in Substitution Reactions
The bromomethyl group in this compound is highly reactive in nucleophilic substitutions. Comparisons with analogues highlight:
- 1-(Bromomethyl)-3-chloro-2-methylbenzene : Chlorine’s electron-withdrawing effect accelerates bromine displacement but reduces selectivity due to competing reactions at the chloro site .
- 1-(Chloromethyl)-3-bromo-2-methylbenzene : Chlorine’s lower leaving-group ability results in slower reactions compared to bromine-containing analogues .
- 1-(Bromomethyl)-2-ethyl-3-fluorobenzene : Fluorine’s inductive effect stabilizes transition states, improving yields in Suzuki-Miyaura couplings .
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